molecular formula C17H22N2O4 B11574037 4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one

4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one

Cat. No.: B11574037
M. Wt: 318.4 g/mol
InChI Key: OBKGKSUACQQVPV-UHFFFAOYSA-N
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Description

4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by its unique structure, which includes a chromenone core substituted with an amino group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one typically involves a multi-step process. One common method starts with the nitration of a chromenone derivative to introduce the nitro group. This is followed by the alkylation of the amino group using 2-ethylhexyl bromide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-ethylhexyl)amino]-3-amino-2H-chromen-2-one, while oxidation can produce various chromenone derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown promise in biological assays, particularly in studying enzyme interactions and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and amino groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

4-(2-ethylhexylamino)-3-nitrochromen-2-one

InChI

InChI=1S/C17H22N2O4/c1-3-5-8-12(4-2)11-18-15-13-9-6-7-10-14(13)23-17(20)16(15)19(21)22/h6-7,9-10,12,18H,3-5,8,11H2,1-2H3

InChI Key

OBKGKSUACQQVPV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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